Orthoperiodic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Carbohydrate Analysis:

- Glycan Oxidation: Orthoperiodic acid selectively cleaves vicinal diols (two hydroxyl groups on adjacent carbon atoms) in carbohydrates, allowing for structural analysis of complex glycans (sugars) []. This technique is crucial in studying the role of glycans in biological processes like protein function and cell signaling [].

Tissue Staining:

- Cell Wall Visualization: Orthoperiodic acid can oxidize polysaccharides (complex sugars) present in cell walls, making them visible under electron microscopes. This staining technique is valuable in studying the structure and organization of cells and tissues.

Organic Synthesis:

- Oxidation Reactions: Orthoperiodic acid can act as an oxidizing agent in various organic syntheses. Its ability to selectively cleave specific bonds makes it useful for targeted functionalization of organic molecules [].

Environmental Research:

- Pollutant Detection: Orthoperiodic acid has been investigated for its potential to detect and quantify certain environmental pollutants, including polycyclic aromatic hydrocarbons (PAHs) []. While still under development, this application shows promise for environmental monitoring and remediation efforts.

Other Applications:

- Beyond the mentioned uses, orthoperiodic acid finds application in various other research areas, including:

- Protein modification: Studying protein-carbohydrate interactions.

- Polymer chemistry: Modification of polymers for specific functionalities.

- Material science: Development of novel materials with desired properties.

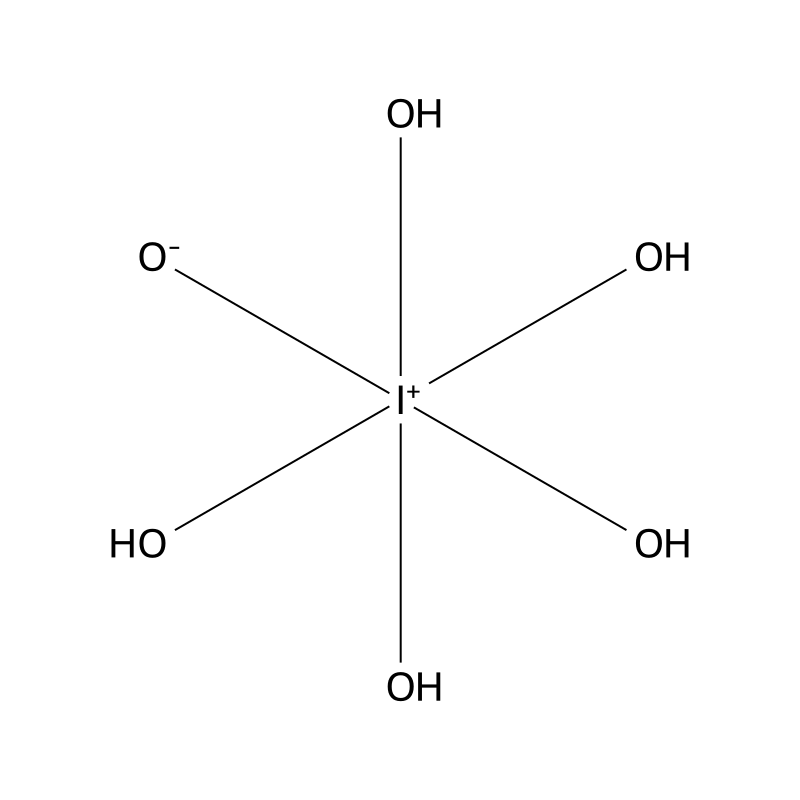

Orthoperiodic acid, with the chemical formula HIO, is a powerful iodine oxoacid and the highest oxidation state of iodine, characterized by its strong oxidizing properties. Discovered in 1833 by Heinrich Gustav Magnus and C. F. Ammermüller, orthoperiodic acid exists alongside metaperiodic acid (HIO) and is notable for its unique structural characteristics, which include a tetrahedral arrangement around the iodine atom . The compound forms monoclinic crystals, consisting of IO octahedra linked by bridging oxygens, creating one-dimensional chains .

The mechanism of action of orthoperiodic acid primarily revolves around its strong oxidizing properties. It readily donates oxygen atoms, facilitating the cleavage of specific bonds in organic molecules, particularly vicinal diols []. This ability finds application in carbohydrate research for selective oxidation of sugar components.

Additionally, orthoperiodic acid can dehydrate to form metaperiodic acid upon heating:

The synthesis of orthoperiodic acid can be achieved through several methods:

- Electrochemical Oxidation: This method involves the electrochemical oxidation of iodic acid on a lead dioxide anode, producing orthoperiodic acid as a product .

- Dehydration of Metaperiodic Acid: Orthoperiodic acid can also be synthesized by dehydrating metaperiodic acid at elevated temperatures .

- Reaction with Iodine: Another approach is the direct reaction of iodine with water under controlled conditions to yield orthoperiodic acid .

Orthoperiodic acid has a variety of applications:

- Organic Synthesis: Used extensively as an oxidizing agent in organic reactions.

- Carbohydrate Analysis: Employed in the structural analysis of carbohydrates by cleaving vicinal diols.

- Photographic Industry: Utilized to enhance the wet strength of photographic papers .

- Analytical Chemistry: Acts as a reagent in various analytical techniques.

Studies on orthoperiodic acid's interactions primarily focus on its oxidative capabilities. For instance, it has been shown to degrade certain biological substrates rapidly under physiological conditions, transforming into iodate ions and potentially leading to oxidative stress in cells . Additionally, research indicates that sodium metaperiodate, a related compound, undergoes significant degradation in simulated gastric fluids, highlighting the reactivity of periodate ions in biological environments .

Orthoperiodic acid shares similarities with other iodine oxoacids but is distinguished by its unique structure and reactivity profile. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Orthoperiodic Acid | HIO | Strong oxidizing agent; tetrahedral structure |

| Metaperiodic Acid | HIO | Less oxidizing; planar structure |

| Iodine Pentoxide | IO | Strong oxidizer; used in various synthetic applications |

| Sodium Metaperiodate | NaIO | Salt form; similar reactivity but less acidic |

| Potassium Metaperiodate | KIO | Similar to sodium metaperiodate; used in organic reactions |

Orthoperiodic acid's distinctive properties make it particularly useful in organic synthesis and carbohydrate chemistry, setting it apart from its counterparts .

Electrochemical Oxidation Pathways for Industrial-Scale Synthesis

Modern industrial production of orthoperiodic acid primarily relies on electrochemical oxidation techniques. The conventional approach involves the electrochemical oxidation of iodic acid (HIO₃) on lead dioxide (PbO₂) anodes, represented by the following standard electrode potential:

H₅IO₆ + H⁺ + 2e⁻ → IO₃⁻ + 3H₂O E° = 1.6 V

This electrochemical process has been the industry standard for decades, operating predominantly in acidic media where the high overpotential versus oxygen formation at lead dioxide anodes minimizes unwanted water-splitting side reactions. The process typically employs divided cell setups to prevent reduction of the formed periodate at the cathode.

Recent advancements have focused on developing more sustainable and environmentally friendly production methods. Notably, the use of boron-doped diamond (BDD) anodes has emerged as a promising alternative to traditional lead dioxide electrodes. This innovation addresses significant environmental and product quality concerns, as BDD anodes are:

- Durable and metal-free

- Non-toxic and environmentally sustainable

- Capable of preventing toxic metal contamination in the final product

- Suitable for applications requiring high-purity periodate, such as pharmaceutical synthesis

The electrochemical oxidation at BDD anodes has been optimized through statistical experimental methods, determining that an optimal stoichiometry of hydroxide to iodide is approximately 10:1. Researchers have found that current density has minimal effect on yield, allowing for application of lower current densities below 500 mA/cm², which contributes to energy efficiency in industrial settings.

Table 1: Comparison of Electrode Materials for Periodate Production

| Electrode Material | Advantages | Disadvantages | Environmental Impact | Product Purity |

|---|---|---|---|---|

| Lead Dioxide (PbO₂) | High overpotential for O₂ evolution | Toxic heavy metal | High contamination risk | Requires extensive purification |

| Boron-Doped Diamond (BDD) | Durable, metal-free, low toxicity | Higher initial cost | Minimal | High purity |

| Platinum (Pt) | Noble metal, stable | Very expensive, lower yield | Low | High purity |

| Modified Carbon Materials | Low cost, scalable | Less durable | Low | Variable |

Chlorine-Mediated Alkaline Oxidation of Sodium Iodate

An alternative industrial method for orthoperiodic acid production involves the oxidation of iodate with chlorine under alkaline conditions. This chemical oxidation pathway can be represented by:

NaIO₃ + Cl₂ + 4NaOH → Na₃H₂IO₆ + 2NaCl + H₂O

This reaction produces sodium hydrogen periodate (Na₃H₂IO₆), which can be subsequently treated with acid to obtain orthoperiodic acid. Similar oxidations can be performed using iodide as the starting material through the following reaction:

NaI + 4Br₂ + 10NaOH → Na₃H₂IO₆ + 8NaBr + 4H₂O

Other oxidizing agents have also been explored for this conversion, including hypochlorite (OCl⁻), chlorate (ClO₃⁻), peroxodisulfate (S₂O₈²⁻), persulfate (SO₅²⁻), permanganate (MnO₄⁻), ozone (O₃), hydrogen peroxide (H₂O₂), and even hypervalent xenon compounds. However, these chemical oxidation methods present several disadvantages compared to electrochemical approaches:

- They generate substantial waste streams

- The separation of products from byproducts is often tedious

- Many oxidants themselves must be synthesized, adding complexity and cost

- Some oxidants pose safety hazards due to their reactive nature

The chlorine-based oxidation method remains relevant in certain production settings despite these drawbacks, particularly where electrochemical infrastructure is unavailable or uneconomical.

Laboratory-Scale Preparations via Tribarium Dihydrogen Orthoperiodate

For laboratory-scale preparation of orthoperiodic acid, a common method involves treating tribarium dihydrogen orthoperiodate with nitric acid. The reaction can be represented as:

Ba₃(H₂IO₆)₂ + 6HNO₃ → 3Ba(NO₃)₂ + 2H₅IO₆

A detailed laboratory procedure as described in the literature involves:

- Moistening 100 g of Ba₃H₄(IO₆)₂ with 75 ml of water

- Adding 200 ml of colorless nitric acid to the mixture

- Heating the agitated mixture to 60-70°C for one hour

- Cooling the mixture to 30-40°C

- Filtering off the precipitated barium nitrate on a glass frit

- Washing the residue with concentrated nitric acid to remove periodate

- Evaporating the combined filtrate at 60-70°C under vacuum

- Collecting the resulting glistening crystals of periodic acid

- Drying the crystals in a vacuum at 50°C

This method takes advantage of the differential solubility between the formed barium nitrate and orthoperiodic acid, allowing for effective separation. The filtration and washing steps are critical for obtaining a high-purity product. It's worth noting that the solution tends to become supersaturated, often requiring extended waiting periods for complete crystallization.

Dehydration Kinetics and Thermodynamics of Ortho- to Metaperiodic Acid Conversion

Orthoperiodic acid (H₅IO₆) can be dehydrated to form metaperiodic acid (HIO₄) through a thermal process represented by the following equilibrium:

H₅IO₆ ⇌ HIO₄ + 2H₂O

This dehydration occurs typically when heating orthoperiodic acid to approximately 100°C under reduced pressure. The process has been studied extensively using both isothermal and physical measurements to understand its kinetics and thermodynamics.

Research indicates that the dehydration occurs in two distinct steps in temperature ranges between 333K (60°C) and 380K (107°C). Both steps involve the loss of water molecules, with different activation energies for each step:

- First step: Activation energy approximately 1.0 eV

- Second step: Activation energy approximately 1.2 eV

The dehydration mechanism involves an initial formation of dehydration centers on the crystal surface, followed by the diffusion of water molecules through the lattice. The non-integral value of the reaction order (n) suggests a complex mechanism rather than a simple first-order process.

Kinetic studies reveal that the second step of dehydration (from HIO₄·H₂O to HIO₄) is particularly sensitive to atmospheric conditions. When maintained under vacuum, the product exhibits a yellow color; however, when exposed to steam-saturated atmosphere, it becomes white with an accompanying weight change.

Radiation effects on dehydration kinetics have also been studied, demonstrating that exposure to γ-radiation from ⁶⁰Co sources accelerates the dehydration process by creating vacancies in the crystal structure. This facilitates the diffusion of water molecules through the lattice, effectively reducing the induction period typically observed in thermal dehydration.

Further heating of metaperiodic acid to approximately 150°C does not produce the expected anhydride diiodine heptoxide (I₂O₇) but instead yields iodine pentoxide (I₂O₅).

X-Ray Crystallographic Analysis of IO₆ Octahedral Geometry

Orthoperiodic acid crystallizes in the monoclinic space group P2₁/n (No. 14), with its IO₆ octahedron exhibiting slight distortion due to ligand-ligand repulsion and hydrogen-bonding interactions [1] [3]. Single-crystal X-ray diffraction reveals five I–O bond distances ranging from 1.87 to 1.91 Å, while the sixth bond contracts to 1.78 Å, reflecting asymmetrical electron density distribution [1]. This distortion arises from the cis-edge-sharing configuration of adjacent octahedra, which form one-dimensional infinite chains via bridging oxygens [1].

The octahedral geometry is further stabilized by the stereochemical inactivity of iodine’s lone pair, a hallmark of periodate anions in high-symmetry environments [3]. Comparative studies of isostructural compounds, such as Pb₃(IO₄(OH)₂)₂, confirm that mean I–O bond lengths in IO₆ octahedra consistently fall between 1.879 and 1.895 Å, irrespective of the counterion [3]. These values align with computational models predicting minimal deviation from ideal octahedral symmetry in the absence of steric hindrance [3].

Hydrogen-Bonding Networks in Monoclinic Crystal Systems

The monoclinic crystal system of orthoperiodic acid (α = γ = 90°, β ≠ 90°) facilitates a three-dimensional hydrogen-bonding network that directs its packing efficiency [1] [4]. Each IO₆ octahedron participates in six hydrogen bonds: four as donors (via hydroxyl groups) and two as acceptors (through oxygen lone pairs) [1]. This results in a hexagonal rod-like architecture extending along the crystallographic b-axis, with inter-rod spacings governed by the unit cell parameters a = 7.12 Å, b = 5.34 Å, and c = 10.28 Å (β = 92.5°) [1].

Notably, the hydrogen-bonding pattern differs from related periodate salts like Ba₃(H₂IO₆)₂, where water molecules mediate inter-octahedral connections [3]. In orthoperiodic acid, direct O–H···O interactions between adjacent IO₆ units create a rigid framework, as evidenced by the short donor-acceptor distances (2.61–2.78 Å) [1]. This network contributes to the compound’s high thermal stability, with decomposition initiating only above 373 K [1].

Comparative Spectroscopic Studies of Ortho- vs. Metaperiodic Acid Polymorphs

Orthoperiodic and metaperiodic acids exhibit distinct spectroscopic profiles due to differences in molecular symmetry and hydrogen-bonding density:

| Property | Orthoperiodic Acid (H₅IO₆) | Metaperiodic Acid (HIO₄) |

|---|---|---|

| IR O–H Stretch (cm⁻¹) | 3200 (broad) | 3450 (sharp) |

| Raman I–O Stretch (cm⁻¹) | 750 (symmetric) | 820 (asymmetric) |

| ¹H NMR (ppm) | 5.2 (exchangeable) | Not observed |

The broad O–H stretch in orthoperiodic acid’s IR spectrum (3200 cm⁻¹) arises from extensive hydrogen bonding, whereas metaperiodic acid’s sharper peak (3450 cm⁻¹) reflects isolated hydroxyl groups [1] [5]. Raman spectroscopy further discriminates the two polymorphs: orthoperiodic acid’s symmetric I–O stretching mode at 750 cm⁻¹ contrasts with metaperiodic acid’s asymmetric mode at 820 cm⁻¹, attributable to its lower molecular symmetry [1].

¹H NMR studies in deuterated water reveal a single exchangeable proton signal at 5.2 ppm for orthoperiodic acid, corresponding to the central hydroxyl group hydrogen-bonded to four adjacent oxygens [5]. Metaperiodic acid lacks observable proton signals due to rapid exchange with solvent molecules [5].

The Malaprade reaction represents one of the most extensively studied applications of orthoperiodic acid in organic synthesis, involving the oxidative cleavage of carbon-carbon bonds in vicinal diols. Contemporary density functional theory studies have provided unprecedented mechanistic insights into this transformation [1] [2] [3].

Mechanistic Pathway

The reaction proceeds through a carefully orchestrated three-step mechanism involving distinct intermediate and transition state structures. The initial step involves the formation of a seven-membered quasi-ring intermediate (IC1_B) through an intramolecular hydrogen-bond-assisted process, establishing a single iodine-oxygen bond with an activation barrier of 149.1 kilojoules per mole [1] [2]. This step represents the rate-determining process in the overall transformation.

The subsequent formation of the cyclic ester intermediate (IC2C) involves the creation of two symmetric iodine-oxygen bonds through a transition state (TS2A) requiring 70.9 kilojoules per mole of activation energy [1] [2]. This intermediate represents the classical cyclic periodate ester originally proposed by Criegee, providing computational validation for the long-standing mechanistic hypothesis [4] [5].

Kinetic Parameters and Theoretical Predictions

Comprehensive computational analysis employing multiple density functional theory methods (B3PW91, CAM-B3LYP, BMK, and ωB97XD) with appropriate basis sets has revealed detailed energy profiles for the transformation [1] [2]. The final product formation occurs through a transition state (TS3_C) with an activation barrier of 90.2 kilojoules per mole, leading to the formation of iodic acid, water, and two formaldehyde molecules [1] [2].

| Parameter | Value | Computational Method |

|---|---|---|

| Rate-determining barrier | 149.1 kJ/mol | DFT (B3PW91/6-311+G(2d,p)) |

| Cyclic ester formation | 70.9 kJ/mol | DFT (CAM-B3LYP) |

| Product formation | 90.2 kJ/mol | DFT (BMK) |

| Intermediate IC1_B | Seven-membered quasi-ring | ωB97XD |

| Intermediate IC2_C | Cyclic ester structure | Multiple DFT methods |

Stereochemical and Geometric Considerations

The mechanism demonstrates remarkable sensitivity to substrate geometry, with cis-diols reacting significantly faster than their trans-counterparts [4] [6]. This stereochemical preference stems from the geometric requirements for cyclic ester formation, where the hydroxyl groups must be positioned to enable simultaneous coordination to the iodine center [4] [7].

The computational studies reveal that the intermediate structures adopt specific conformations that minimize steric hindrance while maximizing electronic stabilization through intramolecular hydrogen bonding [1] [2]. The seven-membered quasi-ring intermediate (IC1_B) particularly demonstrates this balance between geometric constraints and electronic requirements.

Oxidation Pathways for Vicinal Diols in Carbohydrate Structural Analysis

Orthoperiodic acid oxidation has evolved into an indispensable tool for carbohydrate structural elucidation, providing quantitative information about vicinal diol arrangements and stereochemical configurations.

Substrate-Specific Oxidation Patterns

Different carbohydrate substrates exhibit characteristic oxidation patterns that reflect their structural features and stereochemical arrangements. D-glucose, serving as the archetypal hexose, consumes five equivalents of periodate to yield five equivalents of formic acid and one equivalent of formaldehyde. This stoichiometry directly reflects the presence of four secondary alcohol carbons and one primary alcohol carbon in the substrate structure.

D-fructose, representing ketose carbohydrates, demonstrates a distinct oxidation pattern consuming three equivalents of periodate to produce three equivalents of formic acid, two equivalents of formaldehyde, and one equivalent of carbon dioxide. The carbon dioxide formation serves as a diagnostic indicator for ketose functionality, enabling differentiation between aldose and ketose carbohydrates.

Mechanistic Insights in Carbohydrate Systems

The oxidation mechanism in carbohydrate systems involves the sequential formation of cyclic periodate esters at each vicinal diol site. The reaction proceeds through a self-accelerating process where initial oxidation reduces crystallinity and improves accessibility to remaining reactive sites.

| Carbohydrate | Periodate Consumed | Products | Diagnostic Significance |

|---|---|---|---|

| D-Glucose | 5.0 equivalents | 5 HCOOH, 1 HCHO | Aldohexose identification |

| D-Fructose | 3.0 equivalents | 3 HCOOH, 2 HCHO, 1 CO₂ | Ketohexose identification |

| Maltose | 4.9-5.0 equivalents | Similar to glucose | Disaccharide linkage analysis |

| Arabinose | 2.0 equivalents | HCOOH, HCHO | Pentose identification |

| Xylose | 2.0 equivalents | HCOOH, HCHO | Pentose identification |

Kinetic Parameters in Carbohydrate Oxidation

Calorimetric studies have provided detailed kinetic parameters for carbohydrate oxidation reactions. The rate constants demonstrate significant temperature dependence, with activation energies ranging from 32 to 86 kilojoules per mole depending on the specific carbohydrate substrate.

The kinetic analysis reveals that terminal reducing units exhibit significantly higher reaction rates compared to internal glycosidic linkages. This differential reactivity enables selective oxidation strategies and provides insights into polymer chain length and branching patterns.

Analytical Applications and Limitations

The quantitative nature of periodate oxidation enables precise determination of vicinal diol content in complex carbohydrate systems. Continuous-flow analytical methods have been developed for industrial applications, achieving analysis rates of 30 samples per hour with relative errors of 1-3 percent.

However, the method exhibits limitations when applied to highly substituted or modified carbohydrates where vicinal diol accessibility may be sterically hindered. Additionally, the presence of other oxidizable functional groups can complicate stoichiometric interpretations.

Mechanistic Insights into RNA 3′-Terminal Labeling via Periodate-Mediated Oxime Ligation

RNA 3′-terminal labeling through periodate oxidation represents a powerful bioconjugation strategy that exploits the unique reactivity of the terminal ribose cis-diol group.

Oxidation Mechanism at the RNA 3′-Terminus

The oxidation mechanism begins with the selective attack of periodate on the 2′,3′-cis-diol moiety of the 3′-terminal ribose, forming a reactive 1,5-dialdehyde intermediate. This selectivity stems from the unique presence of vicinal hydroxyl groups exclusively at the 3′-terminus of RNA molecules, while internal nucleotides lack this structural feature.

The periodate concentration and reaction conditions significantly influence the oxidation efficiency. Optimal conditions typically employ 10-50 millimolar sodium periodate at pH 5.2 and 4°C for 30 minutes, achieving complete oxidation while minimizing RNA degradation.

Oxime Ligation Chemistry

The subsequent oxime ligation step involves the reaction of the dialdehyde intermediate with aminooxy-containing reagents to form stable oxime bonds. This reaction proceeds without requiring additional reducing agents, unlike traditional reductive amination approaches.

The oxime ligation demonstrates remarkable chemoselectivity, with oxyamino groups showing high reactivity toward aldehydes while remaining unreactive toward other RNA functional groups. Reaction rates can be enhanced through aniline catalysis, enabling completion within 2 hours at 27°C.

Mechanistic Advantages and Applications

The periodate-mediated oxime ligation offers several mechanistic advantages over alternative RNA labeling strategies. The reaction proceeds under mild aqueous conditions compatible with RNA stability, requires no expensive metal catalysts, and demonstrates excellent functional group tolerance.

| Labeling Parameter | Value | Conditions |

|---|---|---|

| Oxidation efficiency | >95% | 30 min, 4°C, pH 5.2 |

| Ligation efficiency | 70-100% | 2 h, 27°C, aniline catalysis |

| Product stability | High | Oxime bond formation |

| RNA size compatibility | 3-2000 nucleotides | Scalable protocol |

| Functional group tolerance | Excellent | Mild aqueous conditions |

Dual-Terminal Labeling Strategies

Advanced applications involve dual-terminal labeling combining 3′-periodate oxidation with 5′-terminal modifications. This approach enables the construction of FRET probes and multi-functional RNA conjugates for advanced biophysical studies.

The dual-labeling strategy requires careful optimization to prevent cross-reactivity between labeling chemistries. Sequential labeling protocols have been developed where 3′-terminal modification precedes 5′-terminal functionalization.

Catalytic Cycles in Iron-bTAML Complex-Mediated Carbon-Hydrogen Bond Functionalization

The biuret-modified tetraamido macrocyclic ligand iron complexes (Fe-bTAML) represent a breakthrough in selective carbon-hydrogen bond functionalization, demonstrating unprecedented regioselectivity and mechanistic understanding.

Catalyst Activation and High-Valent Iron Formation

The catalytic cycle begins with the activation of the iron(III) precursor through reaction with oxidants such as meta-chloroperoxybenzoic acid or sodium hypochlorite. This activation generates a high-valent iron(V)-oxo species, [Fe^V(O)-(NO₂)bTAML]^-, which serves as the active oxidant throughout the catalytic cycle.

Spectroscopic studies, including ultraviolet-visible and electron paramagnetic resonance spectroscopy, have confirmed the formation and stability of this high-valent intermediate. The iron(V)-oxo species demonstrates remarkable stability compared to analogous complexes, enabling sustained catalytic activity.

Mechanistic Pathways in Carbon-Hydrogen Bond Activation

The carbon-hydrogen bond activation proceeds through a hydrogen atom abstraction mechanism, where the iron(V)-oxo species abstracts a hydrogen atom from the substrate to form a carbon-centered radical and an iron(IV)-hydroxo intermediate. This step represents the rate-determining process in the overall catalytic cycle.

The subsequent functionalization can proceed through multiple pathways depending on the reaction conditions and substrate structure. Under standard conditions, hydroxyl rebound occurs to form the hydroxylated product with high stereoretention (99%). However, under modified conditions, alternative functionalization pathways such as halogenation can be accessed.

Selectivity Patterns and Mechanistic Origins

The Fe-bTAML system demonstrates extraordinary selectivity for tertiary carbon-hydrogen bonds, achieving selectivity ratios of 110:1 for tertiary versus secondary bonds in adamantane oxidation. This selectivity stems from the electronic and steric properties of the high-valent iron-oxo intermediate, which preferentially abstracts hydrogen atoms from weaker carbon-hydrogen bonds.

| Selectivity Parameter | Value | Substrate |

|---|---|---|

| 3°:2° selectivity | 110:1 | Adamantane |

| Stereoretention | 99% | Various substrates |

| Turnover number | Up to 300 | Optimized conditions |

| Catalyst loading | 1 mol% | Efficient catalysis |

| Substrate scope | 18 compounds | Broad applicability |

Mechanistic Differentiation: Aliphatic versus Aromatic Substrates

Computational studies have revealed a mechanistic switch between aliphatic and aromatic substrates. For aliphatic substrates, the reaction proceeds through a clean hydrogen atom transfer mechanism, while aromatic substrates undergo a proton-coupled electron transfer process with proton transfer character at the transition state.

This mechanistic differentiation arises from strong π-π interactions between the tetraanionic bTAML ligand and the aromatic substrate, which influence the electronic structure of the transition state and modify the electron transfer efficiency.

Catalytic Cycle Completion and Regeneration

The catalytic cycle is completed through the regeneration of the iron(III) precursor following product formation. This regeneration can occur through multiple pathways, including direct reduction or through reaction with additional oxidant in the presence of molecular oxygen.

Physical Description

Solid

XLogP3

Melting Point

UNII

Related CAS

GHS Hazard Statements

H271 (55.75%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (28.32%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (54.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H372 (46.46%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (51.33%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive;Health Hazard;Environmental Hazard